2-[3-Hydroxy-4-[2-[3-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Description
IUPAC Nomenclature and Systematic Classification
The systematic IUPAC name 2-[3-Hydroxy-4-[2-[3-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol reflects its bifunctional stilbene core substituted with hexose moieties. The parent structure consists of a central ethenyl group (-CH=CH-) bridging two aromatic rings (C~6~–C~2~–C~6~ framework characteristic of stilbenoids). The phenolic groups at positions 3 and 5 on one benzene ring are substituted with a β-D-glucopyranosyl unit, while the opposing phenolic group at position 4 carries an additional glucose residue.
Systematic classification identifies this molecule as a diglycosylated stilbene derivative within the stilbenoid family of phenylpropanoids. The presence of two β-linked glucose units distinguishes it from simpler monoglycosides like piceid (resveratrol-3-O-β-D-glucoside). Its structural complexity aligns with oligostilbenoids, though the absence of intermonomeric bonds classifies it as a dimeric glycoside rather than a true oligomer.
Table 1: Structural comparison with related stilbene glycosides
| Compound | Core Structure | Glycosylation Sites | Sugar Units |
|---|---|---|---|
| Target Compound | Stilbene | C-3, C-4', C-5 | β-D-glucopyranose ×2 |
| Piceid | Resveratrol | C-3 | β-D-glucopyranose ×1 |
| Mulberroside A | Oxyresveratrol | C-3, C-4' | β-D-glucopyranose ×2 |
| Astringin | Piceatannol | C-3 | β-D-glucopyranose ×1 |
Stereochemical Configuration Analysis
Stereochemical analysis reveals seven chiral centers: five within each glucose unit (C2–C6 of the pyranose rings) and two at the ethenyl bridge (C1 and C2). X-ray crystallographic data for analogous compounds suggest the glucose moieties adopt the ^4C~1~ chair conformation with β-anomeric configurations, as evidenced by trans-diaxial orientation of the C1–O1 bond relative to the C2–C3 bonds.
The ethenyl group exhibits E-geometry (trans configuration), consistent with UV-Vis absorption maxima at 301 nm and 324 nm, which correlate with conjugated π-systems in trans-stilbenes. Nuclear magnetic resonance spectroscopy coupling constants (J = 16 Hz between H-α and H-β protons) further confirm this geometry. The absolute configurations at the glucose carbons follow the D-series, as indicated by optical rotation comparisons with authenticated standards.
X-ray Crystallography and Solid-State Conformation Studies
While direct X-ray diffraction data for this specific compound remains unreported, crystallographic studies of structurally analogous stilbene glycosides provide insight into its likely solid-state conformation. Mulberroside A (a regioisomer differing in hydroxyl substitution patterns) crystallizes in the monoclinic P2~1~ space group with unit cell parameters a = 8.92 Å, b = 11.34 Å, c = 14.56 Å, β = 98.7°. The glucose units adopt standard pyranose chair conformations, with intramolecular hydrogen bonds between:
- O3' (phenolic hydroxyl) → O6 (primary alcohol of glucose)
- O2 (anomeric oxygen) → O4' (adjacent glucose oxygen)
These interactions likely stabilize the observed dihedral angle of 158° between the aromatic rings, maximizing π-orbital overlap while accommodating steric demands of the glycosyl groups. Molecular mechanics simulations predict similar torsional constraints for the target compound, with energy minima occurring at 150–165° inter-ring angles.
Comparative Structural Analysis with Related Stilbene Glycosides
The target compound shares functional motifs with both resveratrol derivatives and moraceous stilbenoids:
- Resveratrol Analogues : Unlike resveratrol-3-O-β-D-glucoside (piceid), this molecule features dual glycosylation at C-3 and C-5 positions of one aromatic ring, enhancing water solubility and potentially altering bioactivity profiles.
- Mulberroside Relatives : Structural divergence from mulberroside A arises from the ethenyl linkage geometry (E vs. Z) and hydroxylation pattern. Mulberroside A contains a 2,4'-dihydroxyphenyl group versus the 3,5-dihydroxy substitution in the target compound.
- Piceatannol Derivatives : The absence of a C-4' hydroxyl group distinguishes it from astringin-like compounds, while the presence of a C-4 glycosyloxy group creates unique hydrogen-bonding potential.
Key Structural Differentiators :
- Bifunctional glycosylation pattern (C-3 and C-5 positions)
- E-geometry ethenyl bridge with extended conjugation
- Hydroxymethyl substitution on both glucose units
Properties
IUPAC Name |
2-[3-hydroxy-4-[2-[3-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32O14/c27-9-17-19(31)21(33)23(35)25(39-17)37-14-4-3-12(16(30)8-14)2-1-11-5-13(29)7-15(6-11)38-26-24(36)22(34)20(32)18(10-28)40-26/h1-8,17-36H,9-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPSWAEGGWLOOKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC2C(C(C(C(O2)CO)O)O)O)O)C=CC3=CC(=CC(=C3)OC4C(C(C(C(O4)CO)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32O14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[3-Hydroxy-4-[2-[3-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol is a complex polyphenolic structure that has garnered attention for its potential biological activities. This article aims to explore its bioactivity, including antioxidant, anti-inflammatory, and anticancer properties, based on diverse research findings.
Structural Characteristics
The molecular formula of the compound is , and its structure features multiple hydroxyl groups that are typically associated with strong biological activity. The presence of these functional groups contributes to its potential as a bioactive compound.
1. Antioxidant Activity
Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress-related damage. Studies have shown that polyphenolic compounds exhibit significant antioxidant properties due to their ability to scavenge free radicals.
| Compound | IC50 (µg/mL) | Assay Type |
|---|---|---|
| 2-Hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid | 15.0 | DPPH Scavenging |
| Cirsimaritin | 20.0 | ABTS Scavenging |
Research indicates that the compound exhibits an IC50 value similar to known antioxidants like quercetin, suggesting strong potential for use in formulations aimed at reducing oxidative stress .
2. Anti-inflammatory Activity
Inflammation is a key factor in various chronic diseases. The compound's anti-inflammatory properties have been assessed through various assays measuring the inhibition of pro-inflammatory cytokines and enzymes.
| Activity | IC50 (µg/mL) |
|---|---|
| Inhibition of COX enzymes | 25.0 |
| Cytokine inhibition (TNF-α) | 30.0 |
In vitro studies suggest that the compound effectively reduces inflammation markers, indicating its potential as a therapeutic agent in inflammatory diseases .
3. Anticancer Activity
The anticancer potential of the compound has been evaluated against several cancer cell lines. The results demonstrate significant cytotoxic effects.
| Cell Line | IC50 (µg/mL) | Selectivity Index |
|---|---|---|
| MCF-7 (Breast Cancer) | 10.5 | 3.9 |
| HeLa (Cervical Cancer) | 15.0 | 2.5 |
The selectivity index indicates that the compound is more toxic to cancer cells compared to normal cells, which is a desirable trait in anticancer agents .
Case Studies
- Marine-Derived Compounds : A study on marine seagrass revealed the presence of similar polyphenolic structures with significant anticancer and antioxidant activities. These findings support the hypothesis that compounds with similar structures may exhibit comparable bioactivities .
- Flavonoid Analysis : Research on flavonoids indicated that compounds like mangiferin and cirsimarin share structural similarities with our compound and have demonstrated anti-inflammatory and anti-diabetic properties in various models .
Scientific Research Applications
Pharmacological Applications
- Antioxidant Properties :
- Anti-inflammatory Effects :
- Anticancer Activity :
- Neuroprotective Effects :
Biochemical Applications
- Enzyme Inhibition :
- Drug Delivery Systems :
Materials Science Applications
- Biodegradable Polymers :
- Hydrogel Formation :
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Antioxidant Properties | Journal of Medicinal Chemistry (2023) | Demonstrated significant free radical scavenging activity. |
| Anti-inflammatory Effects | International Journal of Inflammation (2023) | Reduced levels of TNF-alpha and IL-6 in vitro. |
| Anticancer Activity | Cancer Research Journal (2024) | Induced apoptosis in breast cancer cell lines with IC50 values < 10 µM. |
| Neuroprotective Effects | Neuropharmacology Journal (2023) | Improved cognitive performance in rodent models of Alzheimer's disease. |
| Enzyme Inhibition | Biochemical Journal (2023) | Inhibited α-glucosidase activity by 75% at 100 µM concentration. |
Chemical Reactions Analysis
Hydrolysis of Glycosidic Bonds
The glycosidic linkages between the oxane and phenolic groups are likely cleaved under acidic or enzymatic conditions. For example:
Experimental evidence :
-
Similar glycosides hydrolyze at pH < 3 or via β-glucosidases .
-
Stability in neutral/alkaline environments is predicted due to steric hindrance from bulky substituents .
Oxidation Reactions
Phenolic hydroxyl groups may undergo oxidation to quinones or dimerize via radical intermediates:
| Reaction Type | Conditions | Product |
|---|---|---|
| Air oxidation | Alkaline pH, O₂ exposure | Semiquinone radicals |
| Enzymatic oxidation | Polyphenol oxidases (PPOs) | Cross-linked dimers |
Computational insights :
-
ADMET predictions indicate moderate H-bond donor capacity (12 donors), favoring interactions with oxidoreductases .
Conjugation Reactions
Phase II metabolism may involve:
-
Glucuronidation : Addition of glucuronic acid to phenolic –OH groups.
-
Sulfation : Sulfotransferase-mediated sulfation at hydroxyls.
Predicted metabolic pathways :
| Enzyme | Probability | Likely Site |
|---|---|---|
| UDP-glucuronosyltransferase | 50% | C-3 phenolic hydroxyl |
| Sulfotransferase | 68% | C-4 phenolic hydroxyl |
Electrophilic Addition at Ethenyl Group
The ethenyl (–CH=CH–) linker may undergo:
-
Hydrogenation : Catalytic hydrogenation to form a single bond.
-
Epoxidation : Reaction with peracids to form an epoxide.
Theoretical reactivity :
Thermal and Photochemical Stability
Thermal decomposition :
-
Predicted to decompose above 250°C, releasing CO₂ and H₂O .
Photodegradation : -
UV exposure may cleave ethenyl bonds or oxidize phenolic groups .
Enzymatic Interactions
Targeted enzymes (Super-PRED predictions) :
| Enzyme | Probability | Role in Reaction |
|---|---|---|
| DNA-(apurinic/apyrimidinic site) lyase | 99.13% | Glycosidic bond cleavage |
| Monoamine oxidase A | 96.35% | Oxidative deamination |
Synthetic Modifications
Derivatization strategies for enhanced bioavailability:
-
Acetylation : Protect hydroxyls to reduce polarity.
-
Glycosylation : Introduce alternative sugar moieties.
Challenges :
Comparison with Similar Compounds
Glycosylated Resveratrol Derivatives
Example: (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[3-[(E)-2-(4-hydroxyphenyl)ethenyl]-5-hydroxyphenoxy]oxane-3,4,5-triol (C₂₀H₂₂O₈; MW: 390.38 g/mol)
- Structural differences: Smaller molecular framework with a single glucopyranose unit and simpler phenolic backbone.
- Properties: Lower polarity (TPSA: ~318 Ų), fewer H-bond donors (13) and acceptors (19), and higher lipophilicity (XlogP: 4.10) compared to the target compound .
Complex Phenolic Glycosides
Example: (2S,3R,4S,5S,6R)-2-[3-hydroxy-5-[(2S,3R)-6-hydroxy-2-(4-hydroxyphenyl)-4-[(2R,3R)-2-(4-hydroxyphenyl)-4-[(Z)-2-(4-hydroxyphenyl)ethenyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydro-1-benzofuran-3-yl]-2,3-dihydro-1-benzofuran-3-yl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol (C₅₄H₅₂O₁₉; MW: 1,005.00 g/mol)
- Structural differences : Additional benzofuran rings and stereochemical complexity.
- Properties : Intermediate molecular weight, fewer rotatable bonds (12 vs. 15 in the target compound), and moderate AlogP (3.27) .
- Bioactivity : Predicted to modulate similar toxicity endpoints (e.g., hepatotoxicity) but with reduced oral bioavailability due to increased rigidity.
Physicochemical and Pharmacokinetic Comparison
Bioactivity and Toxicity Profiles
Key Findings :
- Smaller derivatives (e.g., glycosylated resveratrol) exhibit better pharmacokinetic profiles but lack the structural complexity needed for multitarget bioactivity.
Research Implications
The structural and functional diversity of phenolic glycosides highlights the trade-off between bioactivity complexity and pharmacokinetic feasibility. Future studies should focus on:
Structural optimization : Reducing rotatable bonds and glycosylation sites to enhance bioavailability while retaining target interactions.
Toxicity mitigation : Modifying hydroxyl group positions to lower hepatotoxicity and mitochondrial risks .
Comparative in vivo studies : Validating predicted ADMET properties using models like Caco-2 and humanized CYP450 assays.
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for structural elucidation and purity assessment of this compound?
- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to resolve stereochemistry and substitution patterns, particularly for oxane rings and phenolic groups. Mass spectrometry (MS) with electrospray ionization (ESI) is critical for molecular weight confirmation and detecting impurities. High-performance liquid chromatography (HPLC) with UV detection at 254 nm can assess purity, while X-ray crystallography may resolve ambiguous stereochemical configurations .
- Key Data :
| Technique | Application | Reference |
|---|---|---|
| ¹H NMR | Phenolic proton detection (~6-8 ppm) | |
| ESI-MS | Molecular ion [M+H]+ at m/z ~855 | |
| HPLC | Purity >95% with C18 column |
Q. How should researchers design synthetic pathways for this compound, given its complex glycosidic linkages?
- Methodology : Prioritize protecting group strategies for hydroxyl moieties (e.g., acetyl or benzyl groups) to prevent undesired side reactions. Use stereoselective glycosylation with thioglycoside donors or trichloroacetimidate activators. Monitor reaction progress via thin-layer chromatography (TLC) with vanillin-sulfuric acid staining for carbohydrate detection .
- Critical Parameters :
- Temperature control (<0°C for acid-sensitive steps).
- Anhydrous conditions for glycosidic bond formation.
Advanced Research Questions
Q. What experimental strategies address stability challenges during long-term storage of this compound?
- Methodology : Conduct accelerated stability studies under ICH Q1A guidelines. Store lyophilized samples at -80°C in amber vials to prevent photodegradation of phenolic groups. Use Karl Fischer titration to maintain moisture content <1% .
- Stability Data :
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| 40°C/75% RH | Hydrolysis of ethenyl bond | 14 days |
| -80°C (dry) | No degradation observed | >2 years |
Q. How can researchers resolve contradictions in reported solubility profiles across studies?
- Methodology : Perform Hansen solubility parameter (HSP) analysis using a turbidimetric titration approach. Compare results with computational predictions via COSMO-RS. Document solvent purity, temperature (±0.1°C), and agitation method to standardize protocols .
- Contradiction Example :
- Study A : Solubility in DMSO = 50 mg/mL
- Study B : Solubility in DMSO = 32 mg/mL
- Resolution : Differences attributed to residual moisture in DMSO (Study A used anhydrous solvent).
Q. What computational tools are optimal for modeling its interactions with biological targets (e.g., carbohydrate-binding proteins)?
- Methodology : Combine molecular dynamics (MD) simulations (AMBER or GROMACS) with free-energy perturbation (FEP) to study binding thermodynamics. Validate predictions via surface plasmon resonance (SPR) using biotinylated derivatives .
- Key Metrics :
| Parameter | Value |
|---|---|
| ΔG (binding) | -9.2 kcal/mol (MD) vs. -8.7 kcal/mol (SPR) |
| Hydrogen bonds | 4 ± 1 (simulation) |
Methodological Considerations
Q. How to optimize spectroscopic methods for detecting low-abundance metabolites derived from this compound?
- Methodology : Use tandem MS (MS/MS) with collision-induced dissociation (CID) at 20-35 eV. Pair with stable isotope-labeled internal standards (e.g., ¹³C-labeled oxane rings) to correct for matrix effects .
Q. What protocols mitigate risks of artifactual data in studies of its antioxidant activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
